molecular formula C14H7Br2ClFNO3 B11608724 1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine

1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine

Cat. No.: B11608724
M. Wt: 451.47 g/mol
InChI Key: SCNMIVRRGVUMPV-UHFFFAOYSA-N
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Description

1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine is a complex organic compound characterized by its unique structure, which includes multiple halogen substitutions and an allyloxy group

Preparation Methods

The synthesis of 1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine typically involves multiple steps, including halogenation, allylation, and cyclization reactions. The synthetic route may start with a suitable pyridine derivative, followed by selective bromination and chlorination to introduce the halogen atoms. The allyloxy group can be introduced through an allylation reaction using allyl bromide and a suitable base. The final step involves cyclization to form the benzodioxino structure.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of halogen atoms or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the halogen atoms.

    Addition: The allyloxy group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include the development of new drugs targeting specific pathways or diseases.

    Industry: The compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple halogen atoms and the allyloxy group could influence its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar compounds to 1-(Allyloxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine include other halogenated benzodioxinopyridines and related heterocyclic compounds. These compounds may share similar chemical properties but differ in their specific substitutions and functional groups. For example:

    1-(Methoxy)-7,8-dibromo-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridine: Similar structure but with a methoxy group instead of an allyloxy group.

    1-(Allyloxy)-7,8-dichloro-4-bromo-3-fluoro[1,4]benzodioxino[2,3-c]pyridine: Similar structure but with different halogen substitutions.

Properties

Molecular Formula

C14H7Br2ClFNO3

Molecular Weight

451.47 g/mol

IUPAC Name

7,8-dibromo-4-chloro-3-fluoro-1-prop-2-enoxy-[1,4]benzodioxino[2,3-c]pyridine

InChI

InChI=1S/C14H7Br2ClFNO3/c1-2-3-20-14-12-11(10(17)13(18)19-14)21-8-4-6(15)7(16)5-9(8)22-12/h2,4-5H,1,3H2

InChI Key

SCNMIVRRGVUMPV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Cl)F

Origin of Product

United States

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